

5-Tert-butylNonan-5-amine molecular weight and formula

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Compound of Interest

Compound Name: 5-Tert-butylNonan-5-amine

Cat. No.: B15358095

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Technical Guide: 5-Tert-butylNonan-5-amine

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth analysis of the molecular properties of **5-Tert-butylNonan-5-amine**.

This technical guide provides a detailed overview of the molecular formula and molecular weight of **5-Tert-butylNonan-5-amine**. The information presented herein is derived from structural analysis and computational chemistry principles, as direct experimental data for this specific compound is not readily available in public chemical databases.

Molecular Identity and Structure

The compound **5-Tert-butylNonan-5-amine** is identified by its IUPAC name, which dictates a nonane backbone with a tert-butyl group and an amine group both substituted at the fifth carbon position. This structure is foundational to determining its chemical and physical properties.

Quantitative Molecular Data

The fundamental molecular properties of **5-Tert-butylNonan-5-amine** have been calculated based on its deduced structure. These properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₃ H ₂₉ N
Molecular Weight	199.38 g/mol
Exact Mass	199.23000 u

Note: The molecular weight and exact mass are calculated from the constituent elements' atomic weights and isotopic masses, respectively.

The molecular weight of 199.38 g/mol is consistent with other isomers of C₁₃H₂₉N found in chemical databases such as PubChem[1][2].

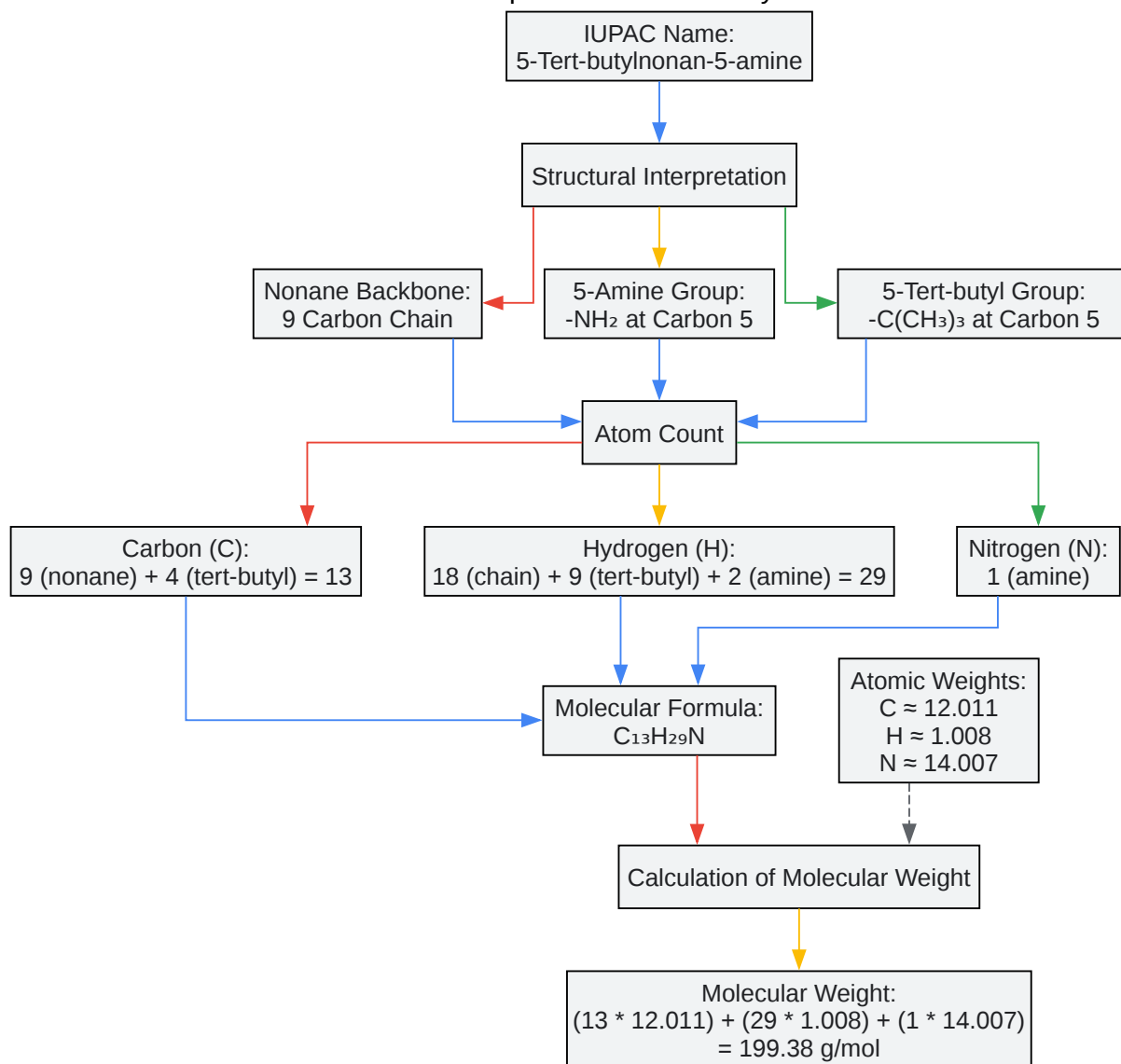
Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols or established biological signaling pathways for **5-Tert-butylnonan-5-amine**. This suggests that the compound is either novel, has not been extensively studied, or is not widely reported under this specific nomenclature. Therefore, detailed methodologies for experiments or diagrams of signaling pathways cannot be provided at this time.

Logical Derivation of Molecular Properties

The process of determining the molecular formula and weight from the IUPAC name is a logical workflow based on the principles of chemical nomenclature. The following diagram illustrates this derivation process.

Derivation of Molecular Properties for 5-Tert-butylnonan-5-amine

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References

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- 2. N-Methyl-1-dodecanamine | C₁₃H₂₉N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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